molecular formula C22H19N3O3S4 B15031475 Methyl 5'-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Methyl 5'-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B15031475
M. Wt: 501.7 g/mol
InChI Key: UDOFXROVRJMAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothieno pyrimidine moiety fused with a bithiophene carboxylate group. The presence of these heterocyclic rings makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothieno Pyrimidine Moiety: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile at elevated temperatures.

    Thioacetylation: The benzothieno pyrimidine intermediate is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a catalyst such as triethylamine.

    Coupling with Bithiophene Carboxylate: The final step involves the coupling of the thioacetylated intermediate with a bithiophene carboxylate derivative. This is typically achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrimidine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, DMAP

    Solvents: Ethanol, acetonitrile, dichloromethane

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiols and Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic or electrophilic substitution reactions

Scientific Research Applications

Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors involved in diseases like cancer and inflammation.

    Materials Science: The heterocyclic rings in the compound can be utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. Additionally, the thioacetyl group can undergo nucleophilic attack, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
  • 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
  • 5-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-pyrimidin-4-one

Uniqueness

Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate stands out due to its combination of benzothieno pyrimidine and bithiophene carboxylate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O3S4

Molecular Weight

501.7 g/mol

IUPAC Name

methyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C22H19N3O3S4/c1-28-22(27)18-13(14-7-4-8-29-14)9-30-21(18)25-16(26)10-31-19-17-12-5-2-3-6-15(12)32-20(17)24-11-23-19/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,25,26)

InChI Key

UDOFXROVRJMAKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.